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molecular formula C6H9NO2S B1669099 Citiolone CAS No. 17896-21-8

Citiolone

Cat. No. B1669099
M. Wt: 159.21 g/mol
InChI Key: NRFJZTXWLKPZAV-UHFFFAOYSA-N
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Patent
US09193734B2

Procedure details

To the solution of phosphoryl chloride 14.9 ml (160 mmol) in dimethylformamide 45 ml, N-(2-oxotetrahydrothiophen-3-yl)acetamide 12.74 g (80 mmol) was added portion wise and stirred at 90° C. for 2 hours. The reaction mixture was poured into ice water 400 ml and followed by addition of saturated sodium acetate 500 ml. The solution was extracted by ethyl acetate 1000 ml. The organic phase was washed with water 300 ml and brine 200 ml. Then the organic phase was dried over magnesium sulfate, filtered and concentrated. The residue was crystallized by addition of ethyl acetate/ether (1:1) 200 ml and filtered. The filtrate was concentrated to obtain the title compound 3.55 g (18%).
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
12.74 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.O=[C:7]1[CH:11](NC(=O)C)[CH2:10][CH2:9][S:8]1.[C:16]([O-:19])(=O)[CH3:17].[Na+].[CH3:21][N:22]([CH3:25])C=O>>[Cl:3][C:25]1[N:22]=[C:21]2[C:17]([CH:16]=[O:19])=[CH:7][S:8][C:9]2=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
12.74 g
Type
reactant
Smiles
O=C1SCCC1NC(C)=O
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted by ethyl acetate 1000 ml
WASH
Type
WASH
Details
The organic phase was washed with water 300 ml and brine 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized by addition of ethyl acetate/ether (1:1) 200 ml
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)C(=CS2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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